molecular formula C18H18ClNO B1613877 2-Chloro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-75-9

2-Chloro-2'-pyrrolidinomethyl benzophenone

Cat. No. B1613877
CAS RN: 898774-75-9
M. Wt: 299.8 g/mol
InChI Key: QRKDAYZDYXHLLF-UHFFFAOYSA-N
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Description

“2-Chloro-2’-pyrrolidinomethyl benzophenone” is a heterocyclic organic compound . It has a linear formula of C18H18ClNO .


Molecular Structure Analysis

The molecular structure of “2-Chloro-2’-pyrrolidinomethyl benzophenone” consists of a benzophenone core with a chlorine atom at the 2 position of one phenyl ring and a pyrrolidinomethyl group at the 2’ position of the other phenyl ring . The molecular weight is 299.8 g/mol.


Physical And Chemical Properties Analysis

The compound has a boiling point of 446.7ºC at 760 mmHg and a density of 1.208g/cm³ . It has 2 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Kinetics and Degradation Mechanism

Benzophenone-3 (BP3), a structurally related compound, undergoes degradation in water during chlorination and UV/chlorination reactions. These processes are influenced by pH, the presence of reactive chlorine species, and other factors. Transformation products and pathways have been identified, highlighting the role of electrophilic aromatic halogenation (Lee et al., 2020). Similarly, the degradation of BP-3 by ozonation in aqueous solution involves reaction kinetics with molecular ozone and hydroxyl radical, producing several intermediates and affecting water quality (Guo et al., 2016).

Photochemistry Applications

The unique photochemical properties of benzophenone photophores, including BP derivatives, allow for their use in biological chemistry, bioorganic chemistry, and material science. These properties facilitate light-directed covalent attachment processes, useful in various scientific applications such as binding site mapping, molecular target identification, and surface grafting (Dormán et al., 2016).

Transformation Characteristics in Chlorination

The transformation of benzophenone-4 (BP-4) during chlorination disinfection, especially in the presence of iodide ions, has been studied, identifying halogenated products and proposing transformation mechanisms. These findings are crucial for understanding the environmental fate and treatment of benzophenone derivatives in water treatment processes (Yang et al., 2017).

Electrochemical Reduction and Carboxylation

Halogenated benzophenones undergo electrochemical reduction and carboxylation, highlighting a chemical process that converts these compounds into different products. This research provides insights into the reactivity and potential applications of benzophenone derivatives in synthetic chemistry (Isse et al., 2002).

Safety And Hazards

The compound may cause an allergic skin reaction and serious eye irritation . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

(2-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKDAYZDYXHLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643659
Record name (2-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2'-pyrrolidinomethyl benzophenone

CAS RN

898774-75-9
Record name Methanone, (2-chlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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